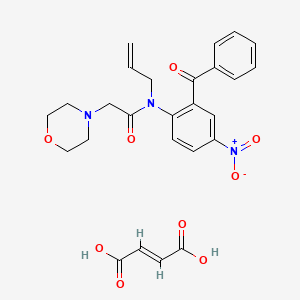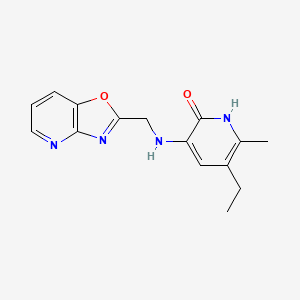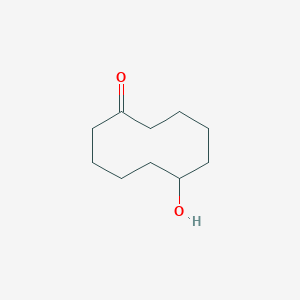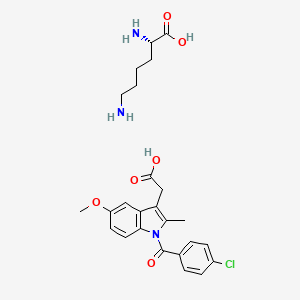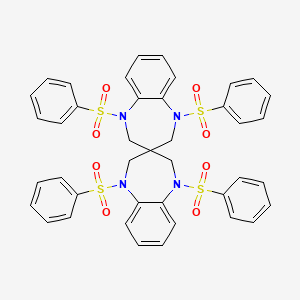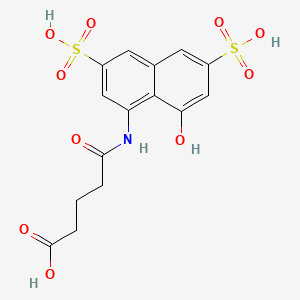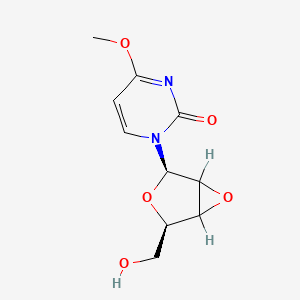
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methoxy-2-(1H)pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methoxy-2-(1H)pyrimidinone is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methoxy-2-(1H)pyrimidinone typically involves the glycosylation of a pyrimidine base with a suitably protected sugar derivative. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the glycosidic bond. The anhydro sugar derivative is prepared by the selective protection and subsequent elimination of hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, chromatography, and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methoxy-2-(1H)pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogs.
Applications De Recherche Scientifique
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methoxy-2-(1H)pyrimidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic agents.
Mécanisme D'action
The mechanism of action of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methoxy-2-(1H)pyrimidinone involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as polymerases and kinases.
Comparaison Avec Des Composés Similaires
- 1-(2,3-Anhydro-beta-D-lyxofuranosyl)cytosine
- 1-(2,3-Anhydro-beta-D-lyxofuranosyl)thymine
Comparison: 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methoxy-2-(1H)pyrimidinone is unique due to its methoxy group at the 4-position of the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications.
Propriétés
Numéro CAS |
114551-18-7 |
|---|---|
Formule moléculaire |
C10H12N2O5 |
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
1-[(2R,4R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-4-methoxypyrimidin-2-one |
InChI |
InChI=1S/C10H12N2O5/c1-15-6-2-3-12(10(14)11-6)9-8-7(17-8)5(4-13)16-9/h2-3,5,7-9,13H,4H2,1H3/t5-,7?,8?,9-/m1/s1 |
Clé InChI |
IOJUZDPNBIAHGR-WFXDJJTDSA-N |
SMILES isomérique |
COC1=NC(=O)N(C=C1)[C@H]2C3C(O3)[C@H](O2)CO |
SMILES canonique |
COC1=NC(=O)N(C=C1)C2C3C(O3)C(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


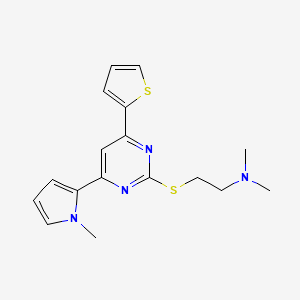
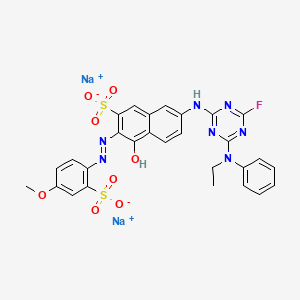
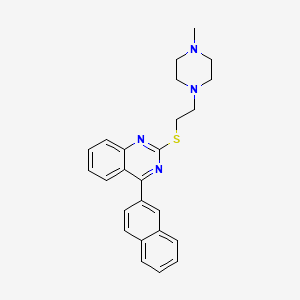
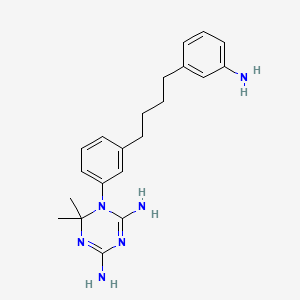
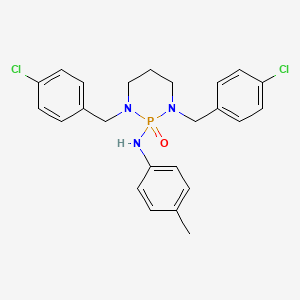
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
